2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group, a 2-oxopyridin-1(2H)-yl moiety, and a tetrahydrofuran-2-ylmethyl side chain. The 1,2,4-oxadiazole scaffold is notable for its metabolic stability and role in medicinal chemistry, often contributing to kinase inhibition or antimicrobial activity . The pyridinone ring and tetrahydrofuran group may enhance solubility and bioavailability compared to simpler heterocyclic systems.
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4/c21-14-7-5-13(6-8-14)18-23-19(29-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-28-15/h1,4-9,15H,2-3,10-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMBISPKYUVFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide represents a novel structure with potential biological applications. The oxadiazole and pyridine moieties in its structure suggest possible activities against various biological targets. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure
The compound's structure can be broken down into key functional groups:
- Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Pyridine Derivative : Often associated with neuroactive compounds.
- Tetrahydrofuran Group : Contributes to the compound's solubility and potential bioavailability.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit the growth of various bacterial strains. The specific compound has not been extensively studied in this regard; however, related oxadiazole compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been well-documented. In vitro studies suggest that structural modifications can enhance cytotoxicity against cancer cell lines. For example, compounds similar to the one discussed have shown IC50 values less than those of standard chemotherapeutic agents like doxorubicin . Structure-activity relationship (SAR) studies indicate that specific substitutions on the oxadiazole ring significantly influence activity against cancer cells.
Neuroprotective Effects
The pyridine component suggests potential neuroprotective properties. Compounds with similar structures have been evaluated for their effectiveness in models of neurodegeneration, showing promise in enhancing neuronal survival and reducing oxidative stress markers .
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazol and pyridine moieties often exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results in inhibiting the growth of various cancer cell lines. The specific compound discussed has been evaluated for its cytotoxic effects against human tumor cells, showing potential as a lead candidate for further development in cancer therapy .
Antifungal Properties
The oxadiazol moiety is known for its antifungal activity. Compounds similar to the one have been investigated for their effectiveness against phytopathogenic fungi. The application of these compounds could provide an environmentally friendly alternative to traditional fungicides, targeting specific fungal pathogens while minimizing harm to beneficial organisms .
Formulation Development
In agricultural settings, the formulation of this compound into effective delivery systems is critical for enhancing its bioavailability and efficacy. Research into various formulations, including emulsions and nanoparticles, has been conducted to optimize the compound's performance as a fungicide .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of compounds like 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide. Variations in substituents on the oxadiazole and pyridine rings can significantly influence biological activity. Comprehensive SAR studies will guide future synthetic modifications aimed at enhancing potency and selectivity against target cells or pathogens.
Anticancer Study
A study conducted by the National Cancer Institute evaluated similar oxadiazole derivatives and reported significant growth inhibition rates across multiple cancer cell lines, suggesting that compounds with structural similarities to this compound could also exhibit notable anticancer properties .
Agricultural Field Trials
Field trials using formulations containing oxadiazole-based compounds demonstrated effective control over fungal diseases in crops such as wheat and corn, highlighting the potential for these compounds to serve as viable alternatives to conventional fungicides .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 1,2,4-oxadiazole-pyridinone core is distinct from oxazolidinones (antibacterial agents) or pyrazolo-pyrimidines (kinase inhibitors) .
- The tetrahydrofuran-methyl group may improve solubility compared to lipophilic substituents like chloropyrimidine in Example 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
